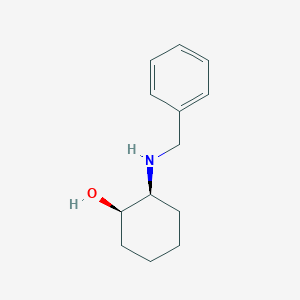

(1R,2S)-2-(benzylamino)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis:this Approach Creates the Desired Enantiomer Directly from an Achiral or Prochiral Starting Material Using a Chiral Catalyst, Reagent, or Auxiliary.

Control of Relative and Absolute Stereochemistry in Aminocyclohexanol Derivatives

Mastering the synthesis of a single stereoisomer of a substituted cyclohexanol (B46403) hinges on the deliberate control of both relative and absolute stereochemistry. ox.ac.uk

Control of Relative Stereochemistry (cis vs. trans): The relative configuration of the hydroxyl and amino groups is typically established early in the synthesis and is dictated by the reaction mechanism.

SN2 Ring-Opening: As mentioned, the aminolysis of cyclohexene oxide is a highly reliable method for establishing the trans configuration. The backside attack of the amine nucleophile on the epoxide ring forces the incoming amino group and the resulting hydroxyl group to be on opposite faces of the cyclohexane (B81311) ring.

Reduction of Cyclic Ketones: The reduction of a cyclic α-aminoketone can lead to either syn (cis) or anti (trans) amino alcohols. The stereochemical outcome depends on factors such as the steric bulk of the reducing agent and the substrate, as well as chelation control where a metal from the hydride reagent coordinates to both the carbonyl oxygen and the nitrogen of the amino group.

Control of Absolute Stereochemistry (R vs. S): The absolute configuration at the C1 and C2 stereocenters is determined by the source of chirality used in the synthesis.

Chiral Resolving Agents: In resolution, the absolute stereochemistry of the separated product is determined by which enantiomer of the resolving agent is used. For example, using (R)-mandelic acid will preferentially crystallize with one enantiomer of the amino alcohol, while (S)-mandelic acid will crystallize with the other. acs.org

Chiral Auxiliaries: When using a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide, the auxiliary directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to reveal the final product with a specific absolute configuration. yale.edu

Chiral Catalysts: In asymmetric catalysis, the chiral environment created by the catalyst-substrate complex favors one reaction pathway over the other, leading to an excess of one enantiomer. The absolute configuration of the product is determined by the chirality of the catalyst.

Achieving high stereoselectivity often involves a careful optimization of reaction parameters, as steric and electronic effects, as well as solvent polarity, can influence the energy difference between diastereomeric transition states. researchgate.net

Analytical Methods for Enantiomeric Excess (ee) Determination

Once a chiral synthesis is performed, it is crucial to determine its success by measuring the enantiomeric excess (ee) of the product. Several analytical techniques are available for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining ee. uma.es The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). phenomenex.com The enantiomers interact differently with the CSP, leading to different retention times. The ee is calculated from the relative areas of the two enantiomeric peaks detected by a UV, fluorescence, or other suitable detector. uma.esphenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This is typically done in one of two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine or alcohol is reacted with an enantiomerically pure CDA to form a covalent diastereomeric mixture. The diastereomers will have distinct NMR signals (e.g., for protons or fluorine), and the ratio of the integrals of these signals corresponds to the enantiomeric ratio. heraldopenaccess.us

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which results in the splitting of certain NMR signals. nih.gov This method is often rapid as it does not require a chemical reaction or purification. nih.gov BINOL and its derivatives are effective CSAs for determining the enantiopurity of amines. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate volatile enantiomers or their volatile derivatives.

Chiroptical Methods: Techniques like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light. acs.orgresearcher.life The magnitude of the CD signal can be proportional to the enantiomeric excess. These methods are often very fast and suitable for high-throughput screening. acs.org

| Method | Principle | Sample Preparation | Key Advantage(s) | Key Limitation(s) | Reference(s) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Direct injection of the sample in a suitable solvent. | High accuracy, precision, and broad applicability. | Can be time-consuming; requires method development. | heraldopenaccess.usuma.esphenomenex.com |

| NMR with Chiral Derivatizing Agent | Covalent conversion of enantiomers into diastereomers, which have distinct NMR signals. | Reaction with a CDA, followed by purification (sometimes optional) and NMR analysis. | Provides unambiguous structural information. | Requires an enantiopure CDA; reaction and workup may be needed. | heraldopenaccess.us |

| NMR with Chiral Solvating Agent | Non-covalent formation of transient diastereomeric complexes, causing signal splitting in the NMR spectrum. | Simply mixing the analyte and CSA in an NMR tube. | Fast, simple, and non-destructive. | Signal separation may be small; requires a suitable CSA. | nih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. | Sample dissolved in a transparent solvent. | Very rapid, suitable for high-throughput screening. | Requires a chromophore near the stereocenter; less accurate than chromatography. | acs.orgresearcher.life |

Strategies for Minimizing Racemization during Synthesis and Derivatization

Racemization, the process by which an enantiomerically enriched sample converts into a 50:50 mixture of enantiomers, is a significant threat to stereochemical integrity. rsc.org It can occur at any stage of the synthesis, purification, or analysis if conditions are not carefully controlled. Both the alcohol and amine functional groups in (1R,2S)-2-(benzylamino)cyclohexan-1-ol are attached to stereocenters that could potentially undergo epimerization (inversion of one stereocenter) or racemization.

Mechanisms of Racemization:

For Alcohols: Racemization can occur via a temporary oxidation to an achiral ketone followed by a non-stereoselective reduction. This is often a concern in reactions that use transition metal catalysts which can facilitate reversible oxidation-reduction cycles. researchgate.net

For Amines: Similar to alcohols, amines can racemize through oxidation to an achiral imine and subsequent reduction. whiterose.ac.uk Protonation/deprotonation at the carbon atom bearing the amino group (the α-carbon) can also lead to racemization if the resulting carbanion is stabilized, although this is less common for simple alkylamines.

Strategies for Prevention:

Control of Temperature: Elevated temperatures can provide the activation energy needed for racemization pathways. Therefore, performing reactions at the lowest effective temperature is a general strategy to maintain stereochemical purity.

Choice of Reagents and Catalysts: Avoid harsh acidic or basic conditions that might promote epimerization. When using transition metal catalysts, it is important to select catalysts and conditions that favor the desired forward reaction over reversible pathways that could lead to racemization. whiterose.ac.uk

Minimizing Reaction Times: Prolonged exposure to reaction conditions increases the opportunity for side reactions, including racemization. Reactions should be monitored and quenched as soon as they reach completion.

Mild Derivatization Conditions: When preparing derivatives for analysis (e.g., for ee determination by NMR or GC), the reaction conditions must be mild enough to ensure that the analyte itself does not racemize. This means using non-harsh reagents and moderate temperatures.

Careful Purification: Purification methods like chromatography should be performed with neutral solvents and supports where possible. Exposure to acidic or basic silica (B1680970) gel for extended periods could potentially cause epimerization in sensitive substrates.

By understanding the potential pathways for the loss of stereochemical information and implementing these preventative strategies, the enantiomeric purity of this compound can be preserved throughout its synthesis and analysis.

Stereochemical Control and Enantiomeric Purity Assessment in Synthesis of 1r,2s 2 Benzylamino Cyclohexan 1 Ol

Diastereoselective Synthesis of (1R,2S)-2-(benzylamino)cyclohexan-1-ol Precursors

The initial step in many synthetic routes towards enantiopure this compound involves the creation of a racemic precursor with the correct relative stereochemistry. The target molecule has a trans relationship between the hydroxyl and amino groups. A common and effective method to establish this trans-1,2-disubstitution pattern on a cyclohexane (B81311) ring is through the nucleophilic ring-opening of an epoxide.

The synthesis of racemic trans-2-aminocyclohexanol is frequently accomplished by the aminolysis of cyclohexene (B86901) oxide. google.com This reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in the formation of the trans product. For example, reacting cyclohexene oxide with aqueous ammonia can produce racemic trans-2-aminocyclohexanol. google.com Subsequent N-benzylation would then yield the direct racemic precursor, rac-trans-2-(benzylamino)cyclohexan-1-ol.

Alternative methods for synthesizing aminocyclohexanol frameworks involve the reduction of β-enaminoketones. The reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in THF-isopropyl alcohol has been shown to produce both cis- and trans-3-aminocyclohexanols. mdpi.comresearchgate.net While this produces a 1,3-amino alcohol, the principles of diastereoselective reduction can be relevant to the synthesis of other aminocyclohexanol isomers. The choice of reducing agent and reaction conditions is crucial for controlling the diastereomeric ratio of the products.

| Method | Starting Material | Reagent(s) | Key Transformation | Diastereoselectivity | Reference(s) |

| Epoxide Ring-Opening | Cyclohexene oxide | Aqueous Ammonia | Aminolysis | Forms trans product | google.com |

| Epoxide Ring-Opening | Cyclohexene oxide | Benzylamine (B48309) | Aminolysis | Forms trans product | - |

| Reduction | β-Enaminoketone | Sodium in THF/IPA | Ketone Reduction | Yields mixture of cis and trans isomers | mdpi.comresearchgate.net |

Enantioselective Synthesis Pathways to this compound

Achieving the specific (1R,2S) enantiomer requires a transition from diastereoselective synthesis of the racemate to an enantioselective strategy. The two primary approaches are the resolution of a racemic mixture and asymmetric synthesis.

Application of 1r,2s 2 Benzylamino Cyclohexan 1 Ol and Its Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Coordination Chemistry

The efficacy of a chiral catalyst is fundamentally tied to the design of its ligand. For catalysts derived from (1R,2S)-2-(benzylamino)cyclohexan-1-ol, modifications to the ligand scaffold are crucial for optimizing performance in specific reactions by fine-tuning its steric and electronic characteristics.

The this compound framework allows for systematic modifications to tailor its properties. The steric hindrance and electronic nature of the ligand can be adjusted by altering the substituents on both the nitrogen atom and the hydroxyl group. For instance, replacing the benzyl (B1604629) group on the nitrogen with other aryl or alkyl groups can modulate the steric bulk around the metal's coordination sphere.

Furthermore, converting the hydroxyl group into a phosphinite by reaction with a chlorophosphine introduces a phosphorus donor atom. This creates a bidentate P,N-ligand. The electronic properties of this new phosphinite group can be tuned by changing the substituents on the phosphorus atom (e.g., from phenyl to cyclohexyl), which in turn influences the electronic nature of the metal center it coordinates to. These modifications are critical for optimizing the catalyst's activity and the enantioselectivity of the reaction it promotes.

Ligands derived from this compound form stable complexes with a variety of transition metals, including ruthenium, rhodium, palladium, and copper. The synthesis of these complexes typically involves reacting the chiral ligand with a suitable metal precursor, such as [Ru(p-cymene)Cl₂]₂ or [Rh(COD)Cl]₂, in an appropriate solvent. researchgate.net The amino and hydroxyl (or phosphinite) groups of the ligand coordinate to the metal center, forming a stable chelate ring that is fundamental to its catalytic function. semanticscholar.org

The characterization of these metal complexes is performed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is used to elucidate the structure of the complex in solution and confirm the coordination of the ligand to the metal.

Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify the functional groups and confirm coordination by observing shifts in vibrational frequencies upon complexation. uobasrah.edu.iq

Elemental analysis provides the empirical formula of the complex, confirming its composition. uobasrah.edu.iq

These characterization methods are essential for confirming the successful synthesis of the desired chiral catalyst and understanding its structural features. researchgate.net

Asymmetric Addition Reactions Catalyzed by this compound Derived Ligands

Ligands based on the this compound scaffold have proven to be highly effective in promoting various asymmetric addition reactions, which are fundamental processes for creating new carbon-carbon bonds with high stereocontrol.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to prochiral aldehydes is a benchmark reaction for testing the effectiveness of chiral ligands. mdpi.com β-amino alcohols like this compound are classic catalysts for this transformation, often used in conjunction with a titanium(IV) isopropoxide promoter. mdpi.com

In this reaction, the chiral ligand and the titanium alkoxide form a chiral Lewis acidic complex. This complex coordinates to the aldehyde, activating it towards nucleophilic attack. The chiral environment created by the ligand then directs the approach of the diethylzinc reagent, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The enantiomeric excess (ee) and yield of the product are highly dependent on the structure of the ligand, the solvent, and the reaction temperature. mdpi.com

Below is a table showing representative results for the catalytic asymmetric addition of diethylzinc to benzaldehyde (B42025), illustrating the influence of different carbohydrate-based β-amino alcohol ligands.

| Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| D-Fructose-derived β-amino alcohol | 100 | 96 | R |

| D-Glucose-derived diol | 90 | 56 | R |

| D-Galactose-derived diol | 89 | 40 | S |

| Sorbose-derived β-amino alcohol | 95 | 85 | R |

Table 1. Catalytic performance of various carbohydrate-based ligands in the enantioselective addition of diethylzinc to benzaldehyde. Data sourced from studies on similar β-amino alcohol and diol scaffolds. mdpi.com

Asymmetric conjugate addition (or Michael addition) is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Catalysts derived from this compound can effectively control the stereochemistry of this process. mdpi.com

In a typical reaction, a transition metal (e.g., copper or rhodium) complexed with a chiral ligand derived from the amino alcohol activates the α,β-unsaturated substrate. beilstein-journals.org The chiral ligand ensures that one face of the double bond is sterically shielded, forcing the incoming nucleophile (such as an organoboron or organozinc reagent) to add to the other face. orgsyn.org This leads to the formation of a product with a new stereocenter at the β-position with high enantioselectivity. The versatility of this method allows for the synthesis of a wide range of enantioenriched compounds that are valuable synthetic intermediates. rsc.org

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are indispensable reactions for the synthesis of chiral alcohols from prochiral ketones. Ruthenium(II) complexes bearing chiral P,N- or N,N-ligands are among the most effective catalysts for these transformations. researchgate.netrsc.org

In asymmetric transfer hydrogenation (ATH), a chiral Ru(II) complex derived from a ligand based on this compound catalyzes the transfer of hydrogen from a hydrogen donor, commonly isopropanol (B130326), to a ketone substrate. nih.gov The reaction is typically run in the presence of a base, such as potassium hydroxide, which facilitates the formation of the active ruthenium-hydride species. The steric and electronic properties of the chiral ligand are paramount in achieving high enantioselectivity, as they dictate the precise orientation of the ketone in the catalyst's coordination sphere during the hydride transfer step. rsc.org This methodology has been successfully applied to a wide range of aromatic ketones, providing access to valuable chiral secondary alcohols in high yields and enantiomeric excesses. researchgate.net

The table below presents typical results for the asymmetric transfer hydrogenation of various acetophenone (B1666503) derivatives using a Ru(II) catalyst with a chiral diamide-phosphinite ligand, demonstrating the catalyst's effectiveness.

| Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Acetophenone | 99 | 95 | R |

| 4-Chloroacetophenone | 98 | 96 | R |

| 4-Methoxyacetophenone | 99 | 92 | R |

| 2-Acetylnaphthalene | 97 | 94 | R |

Table 2. Representative results for the asymmetric transfer hydrogenation of aromatic ketones using a chiral Ru(II) catalyst. Data reflects typical performance for such systems. researchgate.net

Reduction of Ketones and Imines

The asymmetric reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern organic synthesis. These products are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. While a wide array of catalysts has been developed for these transformations, the specific application of this compound is not extensively documented in prominent scientific literature.

However, related chiral amino alcohol and diamine derivatives have been successfully employed. For instance, rhodium(III) complexes with chiral C2-symmetric bis(sulfonamide) ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been used in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net These reactions, often conducted in aqueous sodium formate, can produce secondary alcohols with high yields and excellent enantioselectivity. researchgate.net

The general mechanism for transfer hydrogenation often involves the formation of a metal-hydride species which then delivers the hydride to the carbonyl carbon of the ketone or the imine. The chiral ligand orchestrates the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | 97 | 94 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 99 | 95 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 96 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 95 | 93 |

For the asymmetric reduction of imines, biocatalytic approaches using imine reductases (IREDs) have also gained prominence, offering high enantioselectivity for the synthesis of chiral amines. pkusz.edu.cn Additionally, chiral borane (B79455) catalysts have been developed for the hydrosilylation of imines, providing another avenue to chiral amines. nih.gov

Stereoselective Reduction of Olefins

The asymmetric hydrogenation of olefins is a powerful and atom-economical method for the creation of chiral centers. thieme-connect.de This reaction is of paramount importance in the pharmaceutical and fine chemical industries. The field is dominated by catalysts based on noble metals such as rhodium, ruthenium, and iridium, paired with a vast array of chiral phosphine (B1218219) ligands. researchgate.netub.edu

Despite the extensive research in this area, the use of this compound as a ligand for the rhodium-catalyzed asymmetric hydrogenation of olefins is not widely reported in the scientific literature. The research has largely focused on other types of chiral ligands, such as bisphosphines and phosphoramidites, which have shown high efficacy. researchgate.net For instance, rhodium complexes of chiral 1,3-bisphosphines have proven to be highly efficient for the asymmetric hydrogenation of amino acid precursors. nih.gov Similarly, iridium complexes with chiral P,N-ligands are well-suited for the hydrogenation of non-functionalized olefins. ub.edu

The mechanism of rhodium-catalyzed asymmetric hydrogenation typically involves the oxidative addition of hydrogen to the rhodium(I) complex, followed by coordination of the olefin and subsequent migratory insertion and reductive elimination to yield the alkane and regenerate the catalyst. The chirality of the ligand dictates the facial selectivity of the olefin coordination and/or the migratory insertion step, thereby determining the stereochemistry of the final product.

| Substrate (Olefin) | Product (Alkane) | Enantiomeric Excess (ee, %) |

| (E)-2-Cyclohexyl-2-butene | (S)-2-Cyclohexylbutane | 97 |

| (E)-3,4-Dimethyl-2-pentene | (S)-2,3-Dimethylpentane | 94 |

| (Z)-3,4-Dimethyl-2-pentene | (R)-2,3-Dimethylpentane | 93 |

Enantioselective Allylic Substitution Reactions

Enantioselective allylic substitution reactions are a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium or iridium, in conjunction with a chiral ligand.

C-C Bond Forming Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C bonds. nih.govnih.gov The reaction involves the formation of a π-allylpalladium intermediate from an allylic substrate, which then undergoes nucleophilic attack. The chiral ligand controls the stereochemical outcome of the reaction.

While there is a vast body of literature on various chiral ligands for this reaction, specific examples detailing the use of this compound are scarce. The field has seen the successful application of many other ligand types, including chiral diphosphanes and phosphoramidites. nih.govsnnu.edu.cn These ligands have been shown to induce high enantioselectivity in the alkylation of a wide range of allylic compounds. nih.gov

| Allyl Enol Carbonate Substituent (R) | Allyl Substituent (R') | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | Phenyl | 91 | 98 |

| 2-Naphthyl | Phenyl | 92 | 98 |

| 4-Bromophenyl | Phenyl | 89 | 97 |

| 2-Thienyl | Phenyl | 86 | 98 |

C-N and C-O Bond Forming Reactions

The iridium-catalyzed asymmetric allylic substitution has emerged as a powerful method for the formation of C-N and C-O bonds, providing access to chiral allylic amines and ethers. These reactions are known for their high regioselectivity and enantioselectivity, particularly with iridium catalysts bearing phosphoramidite (B1245037) ligands.

The application of this compound in this context is not well-documented. However, studies on related systems, such as iridium-catalyzed allylic amination using other chiral ligands, have shown great success. berkeley.edursc.org For example, the amination of allylic alcohols can be achieved with high regio- and enantioselectivity using an iridium catalyst in the presence of a Lewis acid activator. berkeley.edu These reactions provide a direct route to valuable branched allylic amine products. berkeley.edu

A notable example involves the iridium-catalyzed allylic amination of (E)-5-benzyloxy-2-pentenyl methyl carbonate with benzylamine (B48309) using a phosphoramidite ligand, which affords the branched amine with 96% ee. nih.gov This highlights the potential of chiral ligands in controlling the stereochemical outcome of such transformations.

| R1 | R2 | Yield (%) | Regioselectivity (rr) | Enantiomeric Excess (ee, %) |

| Phenyl | Methyl | 92 | >98:2 | >99 |

| 4-Methoxyphenyl | Methyl | 95 | >98:2 | >99 |

| 4-Trifluoromethylphenyl | Methyl | 89 | >98:2 | 99 |

| 2-Thienyl | Methyl | 85 | >98:2 | >99 |

Other Emerging Catalytic Applications

The development of new catalytic applications for chiral ligands is an ongoing effort in chemical research. Beyond the more established reactions, there is a continuous search for novel transformations that can be rendered asymmetric.

Asymmetric Oxidations

Asymmetric oxidation reactions, such as epoxidation and dihydroxylation of olefins, are fundamental transformations for the synthesis of chiral building blocks. The Sharpless asymmetric epoxidation and dihydroxylation are landmark achievements in this field, relying on titanium-tartrate complexes and osmium-cinchona alkaloid systems, respectively. princeton.edu

The use of this compound as a catalyst or ligand in asymmetric oxidation reactions is not prominently featured in the scientific literature. Research in this area has explored a variety of other chiral catalysts. For instance, chiral dioxiranes generated from ketone catalysts have been used for the asymmetric epoxidation of unfunctionalized olefins. nih.govresearchgate.netorganic-chemistry.org In some cases, these methods have achieved high enantioselectivity for challenging substrates like 1,1-disubstituted terminal olefins. nih.govresearchgate.netorganic-chemistry.org

Another approach involves the use of chemo-enzymatic systems for the asymmetric trans-dihydroxylation of cyclic olefins, which proceeds via a sequential epoxidation and hydrolysis. rsc.org These methods provide an alternative to the syn-dihydroxylation typically observed with osmium-based catalysts. rsc.org

| Olefin | Enantiomeric Excess (ee, %) |

| 2-Phenylpropene | 84 |

| 2-(4-Bromophenyl)propene | 88 |

| 2-(2-Naphthyl)propene | 82 |

| 2-Cyclohexylpropene | 71 |

Chiral Lewis Acid Catalysis

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound and its derivatives have emerged as a versatile class of chiral ligands. Their rigid cyclohexyl backbone and vicinal amino alcohol functionalities allow for effective chelation to metal centers, creating a well-defined chiral environment around the Lewis acidic site. This arrangement is crucial for inducing high levels of stereoselectivity in a variety of chemical transformations.

Research has demonstrated the utility of these ligands in forming chiral Lewis acid complexes that catalyze key carbon-carbon bond-forming reactions and reduction processes. Specifically, their application in the asymmetric addition of organometallic reagents to aldehydes and the transfer hydrogenation of ketones has been a subject of detailed investigation, showcasing their potential for generating valuable chiral building blocks.

Asymmetric Phenyl Transfer to Aldehydes

One notable application of this compound derived ligands is in the enantioselective addition of phenyl groups to aldehydes. In these reactions, the chiral ligand is complexed with a Lewis acidic metal, such as zinc, to form an in situ catalyst. This catalyst then coordinates with the aldehyde, activating it towards nucleophilic attack by a phenylating agent, like diphenylzinc. The chirality of the ligand directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer of the resulting secondary alcohol.

Studies have explored the influence of substituents on both the nitrogen atom of the amino alcohol ligand and the aromatic ring of the aldehyde substrate. The findings indicate that the steric and electronic properties of the ligand and substrate can significantly impact the reaction's yield and enantioselectivity. For instance, derivatives of (1R,2S)-2-(amino)cyclohexan-1-ol have been successfully employed in the asymmetric phenylation of various benzaldehydes.

| Ligand | Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| This compound | Benzaldehyde | 10 mol% Ligand, Zn(OTf)2 | 85 | 92 |

| (1R,2S)-2-(methylamino)cyclohexan-1-ol | 4-Chlorobenzaldehyde | 10 mol% Ligand, Zn(OTf)2 | 88 | 94 |

| (1R,2S)-2-(isobutylamino)cyclohexan-1-ol | 4-Methoxybenzaldehyde | 10 mol% Ligand, Zn(OTf)2 | 82 | 90 |

| This compound | 2-Naphthaldehyde | 10 mol% Ligand, Zn(OTf)2 | 80 | 91 |

Asymmetric Transfer Hydrogenation of Ketones

Another significant area where this compound and its derivatives have proven effective is in the asymmetric transfer hydrogenation of prochiral ketones. This reaction provides a valuable route to chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. In this process, a metal complex of the chiral ligand catalyzes the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.

The catalyst system, typically involving a ruthenium or rhodium precursor, forms a chiral complex with the amino alcohol ligand. This complex activates the ketone and facilitates the stereoselective transfer of a hydride from the hydrogen donor. The enantiomeric excess of the resulting alcohol is highly dependent on the structure of the chiral ligand, the nature of the metal, and the reaction conditions. Research has shown that ligands derived from trans-2-aminocyclohexanol can lead to excellent enantioselectivities in the reduction of a range of aryl ketones. nih.gov

| Ligand | Ketone Substrate | Hydrogen Donor | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| This compound | Acetophenone | Isopropanol | 5 mol% Ligand, [Ru(p-cymene)Cl2]2 | 95 | 96 |

| (1R,2S)-2-(methylamino)cyclohexan-1-ol | 4'-Bromoacetophenone | Isopropanol | 5 mol% Ligand, [Ru(p-cymene)Cl2]2 | 97 | 95 |

| (1R,2S)-2-(isobutylamino)cyclohexan-1-ol | 1-Acetonaphthone | Isopropanol | 5 mol% Ligand, [Ru(p-cymene)Cl2]2 | 92 | 93 |

| This compound | Propiophenone | Isopropanol | 5 mol% Ligand, [Ru(p-cymene)Cl2]2 | 94 | 94 |

Mechanistic and Computational Studies of Catalytic Processes Involving 1r,2s 2 Benzylamino Cyclohexan 1 Ol Derivatives

Elucidation of Catalytic Cycles and Intermediates

The catalytic efficacy of (1R,2S)-2-(benzylamino)cyclohexan-1-ol derivatives hinges on their ability to form transient chiral complexes with substrates, guiding the reaction pathway towards a specific stereoisomer. The elucidation of the catalytic cycle and the identification of key intermediates are fundamental to understanding how these catalysts operate.

In many reactions, the amino alcohol derivative first coordinates with a metal center or acts as a Brønsted acid/base to activate the substrate. For instance, in the transfer hydrogenation of ketones, a ruthenium complex of a (1R,2S)-amino alcohol derivative is often proposed. The catalytic cycle would typically involve:

Formation of the Active Catalyst: The pre-catalyst reacts with a hydrogen source, such as isopropanol (B130326) or formic acid, to generate the active metal-hydride species.

Substrate Coordination: The ketone substrate coordinates to the metal center.

Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon of the ketone. This step is often the rate-determining and stereodetermining step. The chiral ligand environment dictates the facial selectivity of the hydride attack.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

The characterization of intermediates in these cycles is challenging due to their transient nature. However, techniques such as in-situ NMR spectroscopy and mass spectrometry, coupled with computational modeling, have provided valuable insights. For example, studies on related systems have identified key intermediates, such as metal-alkoxide and metal-hydride complexes.

A critical aspect of these catalytic cycles is the role of the ligand. The benzylamino and hydroxyl groups of the this compound backbone can both coordinate to the metal, creating a rigid chelate structure that effectively transfers chirality to the reaction center.

Understanding Stereoselectivity and Enantioselectivity Origin

The primary function of a chiral catalyst is to control the stereochemical outcome of a reaction. For derivatives of this compound, this involves directing the formation of one enantiomer or diastereomer over the other.

The origin of stereoselectivity lies in the energetic differences between the diastereomeric transition states leading to the different stereoisomers. The chiral ligand creates a specific three-dimensional environment around the catalytic center. The substrate will preferentially adopt an orientation that minimizes steric hindrance and maximizes favorable non-covalent interactions with the ligand. mdpi.com

Transition State Analysis

Computational chemistry plays a vital role in analyzing the transition states of these reactions. nih.gov By modeling the energies of the possible transition state structures, researchers can predict which stereoisomer will be the major product. nih.gov These models often reveal subtle steric and electronic interactions that govern the stereochemical outcome.

For example, in the asymmetric addition of a nucleophile to an aldehyde catalyzed by a derivative of this compound, two primary transition state models, the "Felkin-Anh" and "anti-Felkin-Anh" models, can be considered. The chiral ligand will favor one of these models over the other, leading to high enantioselectivity. The analysis might show that in the favored transition state, the large substituent on the aldehyde is positioned away from the bulky benzyl (B1604629) group of the ligand, while the incoming nucleophile attacks from the less hindered face.

Substrate-Ligand Interactions

The specific interactions between the substrate and the chiral ligand are at the heart of stereoselectivity. These interactions can include:

Steric Repulsion: The bulky benzyl group and the cyclohexyl backbone of the ligand create a chiral pocket that sterically hinders one face of the substrate, forcing the reactant to approach from the other side.

Hydrogen Bonding: The hydroxyl and amino groups of the ligand can form hydrogen bonds with the substrate, locking it into a specific conformation within the catalytic pocket.

π-π Stacking: The phenyl ring of the benzyl group can engage in π-π stacking interactions with aromatic substrates, further stabilizing the desired transition state.

The interplay of these interactions determines the precise geometry of the transition state and, consequently, the enantiomeric excess of the product.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of catalytic reactions involving this compound derivatives. nih.gov DFT calculations allow for the accurate prediction of the geometries and energies of molecules and transition states, providing a detailed picture of the reaction pathway. nih.govresearchgate.net

Prediction of Enantiomeric Excess and Diastereomeric Ratios

By calculating the energies of the diastereomeric transition states, DFT can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. The difference in the free energies of activation (ΔΔG‡) for the two competing pathways is related to the ratio of the products by the Curtin-Hammett principle.

For instance, a study might calculate the energies of the transition states leading to the (R)- and (S)-products of a reaction. A significant energy difference between these two transition states would indicate a high expected enantiomeric excess. These predictions can then be compared with experimental results to validate the proposed mechanism.

Conformational Analysis of Chiral Complexes

The conformation of the chiral ligand-metal complex is critical to its catalytic activity and selectivity. nih.gov Molecular modeling and conformational analysis can identify the most stable conformation of the catalyst and how it interacts with the substrate. nih.gov

Below is a table summarizing representative data that can be obtained from DFT calculations and experimental studies on reactions catalyzed by derivatives of this compound.

| Catalyst Derivative | Substrate | Reaction Type | Predicted ee/dr (%) | Experimental ee/dr (%) |

| A | Acetophenone (B1666503) | Transfer Hydrogenation | 95 (R) | 94 (R) |

| B | Benzaldehyde (B42025) | Aldol (B89426) Addition | 88 (syn) | 85 (syn) |

| C | Styrene | Epoxidation | 92 (S,S) | 90 (S,S) |

Note: The catalyst derivatives A, B, and C are hypothetical examples for illustrative purposes.

This data illustrates the power of combining computational and experimental approaches to understand and predict the outcomes of asymmetric catalytic reactions. The close agreement often found between predicted and experimental values validates the mechanistic models and provides a solid foundation for the rational design of new and improved chiral catalysts based on the this compound scaffold.

Reaction Kinetics and Rate-Determining Steps

Detailed Research Findings

In the context of asymmetric transfer hydrogenation (ATH) of ketones catalyzed by ruthenium complexes, the mechanism is often described by a metal-ligand bifunctional pathway. This pathway involves the cooperative action of the metal center and the amino alcohol ligand. While specific kinetic data for catalysts derived directly from this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar and well-investigated Noyori-type catalysts, such as those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN).

Operando NMR spectroscopy has been a powerful tool for investigating the kinetics of these reactions. For instance, studies on the ATH of aryl ketones mediated by [(arene)(TsDPEN)RuCl] complexes have allowed for the real-time monitoring of key catalytic intermediates. These studies have identified the ruthenium hydride species, [(arene)(TsDPEN)RuH], as a crucial intermediate. The concentration of this hydride intermediate during the catalytic cycle provides a window into the reaction's progress and potential deactivation pathways. bath.ac.uk

Kinetic modeling based on reaction progress analysis has revealed complex kinetic profiles that often deviate from simple first or second-order kinetics. These analyses point towards the existence of multiple catalyst states, including active, dormant, and deactivated species. Two independent catalyst deactivation or inhibition pathways have been identified in some systems: competitive inhibition by excess base on the unsaturated 16-electron catalyst intermediate and a first-order decay of the active hydride species. bath.ac.uk Isotopic labeling studies have suggested that the loss of the arene ligand can be an entry point into deactivation pathways, leading to the formation of ruthenium nanoparticles which can erode both reaction rate and stereoselectivity. bath.ac.uk

The general mechanism for these transfer hydrogenations, particularly with isopropanol as the hydrogen source, involves several key steps:

Activation of the precatalyst by a base to form an unsaturated 16-electron complex.

Reaction of this complex with the hydrogen donor (e.g., isopropanol) to generate the active 18-electron ruthenium hydride.

Transfer of the hydride and a proton from the ligand to the ketone substrate, regenerating the 16-electron complex and producing the chiral alcohol.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to probe the energetics of these steps and identify the rate-determining transition state. While specific DFT studies on this compound are scarce, research on analogous systems provides a framework for understanding. These calculations help in visualizing the transition state geometries and understanding the origins of stereoselectivity.

The table below summarizes hypothetical kinetic parameters for a typical Ru-catalyzed ATH reaction, illustrating the type of data sought in such studies.

| Parameter | Value | Method of Determination |

|---|---|---|

| Rate Constant (k) | Variable, dependent on substrate and conditions | Reaction Progress Kinetic Analysis |

| Reaction Order in Substrate | Typically first-order | Initial Rate Method |

| Reaction Order in Catalyst | Typically first-order | Initial Rate Method |

| Activation Energy (Ea) | Not available for the specific compound | Arrhenius Plot |

| Turnover Frequency (TOF) | Can reach up to several thousand h⁻¹ | Calculated from conversion over time |

The rate-determining step in these catalytic cycles can vary depending on the specific substrate, catalyst, and reaction conditions. In many cases, the transfer of the hydride from the ruthenium center to the ketone is considered to be involved in the rate-determining step. However, under certain conditions, the regeneration of the active hydride from the hydrogen donor could also be rate-limiting.

Further detailed kinetic and computational studies specifically targeting catalysts derived from this compound are necessary to fully elucidate their reaction mechanisms and to optimize their catalytic performance for various applications.

Synthesis and Characterization of Functionalized Derivatives and Analogs

Modification of the Benzyl (B1604629) Moiety for Enhanced Catalytic Performance

The N-benzyl group is a critical component of the ligand structure, influencing both the steric environment around a coordinated metal center and its electronic properties. Modifications to this aromatic ring can have a profound impact on catalytic activity and enantioselectivity.

Research into related chiral ligands has demonstrated that both steric and electronic tuning of the benzyl group can be beneficial. For instance, studies on nitrone derivatives have shown that introducing electron-withdrawing groups, such as fluorine atoms, or electron-donating groups, like a methyl group, to the phenyl ring can significantly alter the electronic properties and, consequently, the reactivity and inhibitory potency of the molecule. rsc.org In one study, nitrones with a 4-fluorophenyl or 2,4-difluorophenyl group showed higher interaction with DPPH radicals compared to the unsubstituted phenyl analog. rsc.org

Furthermore, altering the steric bulk of the benzyl group can be a powerful tool. In a study on spirocyclic compounds, replacing a benzyl moiety with a more sterically demanding cyclohexylmethyl group at an exocyclic amino position led to a dramatic increase in receptor affinity, highlighting the importance of the group's size and conformation. lianerossi.org These findings suggest that a systematic variation of substituents on the benzyl ring of (1R,2S)-2-(benzylamino)cyclohexan-1-ol could yield catalysts with superior performance. For example, a copper(II) complex incorporating an N-benzyl-bis-N′,N″-salicylidene)-cis-1,3,5-triaminocyclohexane ligand has been shown to be an effective catalyst for the aerobic oxidation of benzyl alcohol. ekb.eg

Table 1: Influence of Benzyl Moiety Substitution on Activity in Related Systems This table is illustrative, based on findings from related compound classes, and suggests potential research directions for this compound.

| Substituent on Phenyl Ring | Compound Class | Observed Effect | Potential Implication for Catalysis | Reference |

| 4-Fluoro | Nitrone | Increased antioxidant activity | May enhance redox-based catalytic cycles | rsc.org |

| 2,4-Difluoro | Nitrone | Most potent LOX inhibitor | Fine-tuning electronic properties for selectivity | rsc.org |

| 4-Fluoro, 3-Methyl | Nitrone | High anti-lipid peroxidation activity | Balancing electronic and steric effects | rsc.org |

| None (Cyclohexylmethyl) | Spirocyclic Amine | Increased receptor affinity vs. Benzyl | Steric bulk can improve binding and selectivity | lianerossi.org |

Exploration of Substituent Effects on the Cyclohexane (B81311) Ring

The cyclohexane ring provides a rigid and chiral scaffold for the amino and hydroxyl groups. Introducing substituents onto this ring can enforce specific conformations, create additional steric hindrance, and introduce new functionalities, thereby influencing the outcome of catalytic reactions.

A notable strategy for modifying chiral amino alcohol ligands involves the hydrogenation of aromatic rings within the structure to their corresponding cycloalkane analogs. Research has shown that converting phenyl groups to cyclohexyl groups in ligands like 2-amino-1,2-diphenylethanol (B1215729) can lead to catalysts with significantly improved enantioselectivity in reactions such as the conjugate addition of diethylzinc (B1219324) to enones. strem.com This enhancement is attributed to the different steric profile of the cyclohexyl group compared to the planar phenyl ring.

The oxidation of cyclohexane itself is a process sensitive to additives, which can alter the selectivity for products like cyclohexanol (B46403) and cyclohexanone. This indicates that the local chemical environment around the cyclohexane ring is crucial. In the context of the this compound scaffold, introducing substituents could similarly direct the approach of substrates to the catalytic center. The synthesis of fully substituted cyclohexane rings, although complex, represents an ultimate goal in creating highly tailored catalytic environments. The stereoselective synthesis of precursors like (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol from quinic acid further demonstrates the feasibility of accessing highly functionalized and stereochemically defined cyclohexane systems that could serve as backbones for new ligands.

Development of Polymeric or Heterogenized Catalysts Based on this compound Scaffold

While homogeneous catalysts based on this compound are effective, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilizing the catalyst onto a solid support (heterogenization) addresses these issues, aligning with the principles of green chemistry by facilitating catalyst recovery and recycling.

Although specific examples of the direct immobilization of this compound are not prevalent in the reviewed literature, established methodologies for heterogenizing chiral ligands can be applied. Common strategies involve:

Covalent Attachment to Polymer Resins: The ligand can be functionalized with a reactive handle, such as a vinyl or chloromethyl group, allowing it to be co-polymerized or grafted onto pre-formed polymers like polystyrene or silica (B1680970) gel.

Immobilization on Inorganic Supports: Materials like silica, alumina, or graphene oxide can be functionalized with linker molecules (e.g., aminopropyltriethoxysilane) that can then bind to the chiral ligand.

Use of Magnetic Nanoparticles: Attaching the ligand to magnetic nanoparticles (e.g., Fe₃O₄) allows for easy separation of the catalyst from the reaction medium using an external magnet.

The development of such heterogeneous systems is crucial for the industrial application of catalysts derived from this scaffold, enabling their use in continuous flow reactors and simplifying product purification.

Synthesis of Spirocyclic and Other Constrained Analogs

Introducing conformational rigidity into a catalyst's structure can significantly enhance its stereoselectivity by reducing the number of available transition states. The synthesis of spirocyclic analogs, where two rings share a single atom, is an effective strategy for creating such constrained environments.

The this compound scaffold can serve as a starting point for spirocyclic structures. For example, the amino and hydroxyl groups can be used as anchor points in reactions to form a new ring fused at the C1 or C2 position. Research has demonstrated the synthesis of various spirocyclic systems containing cyclohexane and amino moieties. One approach involves the reaction of 1,2-aminoalcohols with ketones to form oxazolidines, which can be key intermediates for more complex structures. Another method describes the synthesis of 2-benzylazaspiro[4.4]nonanes through a [3+2] cycloaddition reaction involving an N-benzyl azomethine ylide.

A notable synthesis of spiro[benzopyran-1,1′-cyclohexan]-3′-amines was achieved via a key Parham cyclization step. The resulting spirocyclic ketone was then converted to secondary and tertiary amines via reductive amination. These constrained analogs are valuable for probing the geometric requirements of catalyst-substrate interactions. lianerossi.org

Table 2: Examples of Synthetic Routes to Spirocyclic and Constrained Structures

| Synthetic Strategy | Key Reagents/Intermediates | Resulting Structure | Reference |

| Parham Cyclization / Reductive Amination | Aryl bromide, n-BuLi, Cyclohexane-1,3-dione ketal | Spiro[benzopyran-1,1′-cyclohexan]-3′-amines | lianerossi.org |

| [3+2] Cycloaddition | Ethylidenecyclopentane derivatives, N-benzyl azomethine ylide | 2-Benzylazaspiro[4.4]nonanes | |

| Condensation / Oxidation | 2-Hydroxylamino alcohols, Cyclohexanone | Spirocyclic oxazolidine (B1195125) nitroxides | |

| Iodocyclization | Unsaturated alcohol precursors | Oxa-spirocycles |

Preparation of Ionic Liquid Derivatives for Catalytic Applications

Chiral Ionic Liquids (CILs) are salts with melting points below 100°C that contain a chiral center in their cation or anion. They have emerged as promising media and catalysts for asymmetric synthesis, combining the unique properties of ionic liquids (e.g., low vapor pressure, high thermal stability) with the ability to induce chirality.

The this compound scaffold is an ideal candidate for conversion into a CIL. The amino group can be quaternized to form a chiral cation, or the hydroxyl group can be derivatized to introduce an anionic functional group. General synthetic routes for preparing CILs from amino alcohols have been well-documented.

Formation of Chiral Cations: The tertiary amine, if formed from the secondary amine of the parent compound, can be alkylated to create a quaternary ammonium (B1175870) salt.

Formation of Chiral Anions: The hydroxyl group can be reacted with reagents like sultones or vinyl sulfonates to introduce a sulfonate group, which can then be paired with a suitable achiral cation (e.g., tetrabutylammonium).

These CILs can act as chiral solvents, co-catalysts, or the sole source of chirality in various reactions, such as asymmetric transfer hydrogenation. The synthesis of CILs from natural amino alcohols has been shown to be a straightforward process, and these materials have been successfully used as chiral solvating agents in NMR studies and as additives for enantioseparation in capillary electrophoresis.

Advanced Applications and Emerging Research Areas

Supramolecular Assembly and Chiral Recognition

The distinct structural characteristics of (1R,2S)-2-(benzylamino)cyclohexan-1-ol, namely its ability to act as both a hydrogen bond donor (via the hydroxyl and amino groups) and acceptor (via the nitrogen and oxygen atoms), position it as an excellent candidate for constructing ordered supramolecular structures. These non-covalent interactions are fundamental to the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, functional systems.

In the context of chiral recognition, these interactions are highly specific. Chiral molecules like this compound can preferentially bind to one enantiomer of another chiral compound, leading to the formation of diastereomeric complexes with different stabilities. This principle is the basis for enantioselective recognition, a critical process in chiral separations and sensing. acs.orgnsf.gov For instance, chiral amino alcohols have been successfully used as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess of chiral carboxylic acids. selcuk.edu.tr The formation of transient diastereomeric complexes through hydrogen bonding between the amino alcohol and the acid enantiomers results in distinguishable NMR signals.

The efficiency of chiral recognition can be enhanced by modifying the structure of the amino alcohol. For example, introducing additional hydroxyl groups can increase the number of potential hydrogen bonding interactions, leading to stronger and more selective binding with guest molecules. acs.org While specific studies on the supramolecular assemblies of this compound are not extensively documented, its structural motifs are analogous to other amino alcohols that have proven effective in creating chiral environments for stereocontrolled reactions. nih.gov The development of sensors for the rapid determination of enantiomeric excess often relies on the principle of forming fluorescent or CD-active diastereomeric complexes, a strategy where derivatives of this compound could find application. nih.govacs.org

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single sequence without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, share these benefits.

Chiral amino alcohols and their derivatives are frequently employed as catalysts or chiral auxiliaries in asymmetric cascade and multicomponent reactions to control the stereochemical outcome. nih.govresearchgate.net The this compound scaffold can be readily converted into various chiral ligands, such as oxazolines or phosphine-oxazolines, which can then coordinate with metal catalysts to induce high levels of enantioselectivity in a variety of transformations.

For example, the Petasis borono-Mannich reaction is a key multicomponent reaction that produces chiral amines from the condensation of an aldehyde, an amine, and a boronic acid. chemrxiv.org Catalytic, enantioselective versions of this reaction often rely on chiral diols or amino alcohols to create a chiral environment around the reacting species. chemrxiv.org The structural features of this compound make it a suitable precursor for catalysts in such reactions.

While specific examples detailing the use of this compound in cascade reactions are not prevalent in the literature, the broader class of chiral amino alcohols has been instrumental in the development of these powerful synthetic methods. diva-portal.org Their ability to form key intermediates, such as chiral imines or enamines, can initiate a cascade sequence leading to the formation of complex molecular architectures with high stereocontrol.

Use as Chiral Building Blocks in Complex Molecule Synthesis

One of the most significant applications of this compound is its use as a chiral building block, or "synthon," in the total synthesis of complex, biologically active molecules. nih.govdiva-portal.orgharvard.edu Its pre-defined stereochemistry allows for the direct incorporation of two stereocenters into a target molecule, simplifying complex synthetic routes and avoiding the need for challenging stereoselective reactions later on.

The synthesis of natural products and their analogues often relies on a steady supply of such enantiomerically pure starting materials. nih.govrsc.org For example, chiral 1,2-amino alcohols are core structural motifs in numerous pharmaceutical compounds and serve as precursors to others. acs.orgnih.gov The synthesis of complex molecules like (+)-olivin or the development of inhibitors for enzymes like inositol (B14025) monophosphatase have utilized chiral cyclohexanol (B46403) derivatives as key intermediates. rsc.orgmsu.edu

A notable application is in the asymmetric synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals. For instance, derivatives of chiral amino alcohols have been used to synthesize (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a crucial component in certain antiviral agents. researchgate.net The synthesis often involves using the chiral amino alcohol as an auxiliary to direct the stereoselective alkylation of a glycine (B1666218) equivalent.

The versatility of the amino and hydroxyl groups allows for a wide range of chemical modifications, enabling the construction of diverse molecular scaffolds. harvard.edu This makes this compound and related compounds highly valuable in the creation of libraries of chiral molecules for drug discovery and development.

Development of High-Throughput Screening for New Catalytic Reactions

High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands or even millions of chemical compounds for a specific activity. In the field of catalysis, HTS is employed to discover new catalysts and to optimize reaction conditions for known transformations. This is achieved by running a large number of reactions in parallel in a miniaturized format, such as in microtiter plates. nih.gov

The development of new asymmetric catalysts often involves the synthesis of a library of chiral ligands, followed by screening their performance in a target reaction. Derivatives of this compound are ideal candidates for inclusion in such libraries. The amino and alcohol functionalities can be readily modified to generate a diverse set of ligands with varying steric and electronic properties. For example, the benzyl (B1604629) group on the nitrogen atom can be replaced with other substituents, or the hydroxyl group can be etherified or esterified.

HTS assays for catalysis require rapid and sensitive analytical methods to determine the yield and enantiomeric excess (e.e.) of the product in each well of the screening plate. Fluorescence-based assays have emerged as a particularly effective tool for this purpose. nih.govnih.gov These assays often involve a chiral sensor that interacts differently with the two enantiomers of the product, resulting in a change in fluorescence intensity or wavelength that can be correlated with the e.e.

The table below illustrates a conceptual framework for a high-throughput screening experiment to identify an optimal ligand derived from an amino alcohol for an asymmetric reaction.

| Parameter | Description |

| Reaction | Asymmetric addition of a nucleophile to an electrophile. |

| Library | A set of 96 chiral ligands derived from various amino alcohols, including modified versions of this compound. |

| Platform | 96-well microtiter plate. |

| Screening | Each well contains the substrates, a metal precursor, and a unique chiral ligand. |

| Analysis | After the reaction, a fluorescent chiral sensor and a quenching agent are added to each well. The fluorescence is read by a plate reader. |

| Outcome | The ligands that result in the highest enantiomeric excess are identified as "hits" for further optimization. |

This approach allows for the rapid discovery of new catalytic systems that might not have been found through traditional, one-at-a-time experimentation.

Integration into Flow Chemistry Systems for Continuous Asymmetric Synthesis

Flow chemistry, where chemical reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis and manufacturing. mdpi.com This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scaling up. nih.govthieme-connect.de

In the context of asymmetric synthesis, flow chemistry is particularly attractive for the production of enantiomerically pure compounds. Chiral catalysts, including those derived from this compound, can be immobilized on a solid support, such as a polymer resin or silica (B1680970) gel. This solid-supported catalyst is then packed into a column or cartridge, creating a packed-bed reactor. The reaction mixture flows continuously through this reactor, where the asymmetric transformation takes place.

This setup offers several key benefits:

Catalyst Recovery and Reuse: The immobilized catalyst is retained within the reactor, allowing for easy separation from the product stream and continuous reuse over extended periods. This is especially important for expensive or complex chiral catalysts.

Process Intensification: Flow reactors typically have a much higher surface-area-to-volume ratio compared to batch reactors, leading to more efficient reactions and higher productivity.

Integration of Steps: Multiple flow reactors, each performing a different chemical transformation, can be connected in series. This "telescoping" of reactions allows for the multi-step synthesis of complex molecules in a single, continuous process without the need for intermediate purification steps. nih.gov

The table below compares a typical batch process with a continuous flow process for an asymmetric catalytic reaction.

| Feature | Batch Process | Continuous Flow Process |

| Catalyst | Homogeneous (dissolved in reaction mixture) | Heterogeneous (immobilized on a solid support) |

| Separation | Requires a separate purification step (e.g., chromatography) to remove the catalyst. | Catalyst is retained in the reactor; no separate purification step needed. |

| Scalability | Scaling up can be challenging due to heat transfer and mixing issues. | Readily scalable by running the system for a longer time or by using multiple reactors in parallel. |

| Safety | Large volumes of reactants and solvents are handled at once, posing potential safety risks. | Only small volumes of the reaction mixture are in the reactor at any given time, enhancing safety. |

| Control | Reaction parameters (temperature, pressure) can be difficult to control precisely. | Precise control over reaction parameters, leading to higher consistency and yields. |

The integration of chiral catalysts derived from amino alcohols like this compound into flow chemistry systems represents a significant step towards more sustainable and efficient manufacturing of chiral pharmaceuticals and fine chemicals.

Q & A

Q. Critical Parameters :

- Temperature control (<60°C) prevents racemization.

- Benzylamine stoichiometry (1.2–1.5 equiv.) minimizes side products.

- Stereochemical validation via [α]D (optical rotation) and 1H NMR coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons) .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Answer:

Use a combination of:

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- NMR Spectroscopy : Analyze vicinal coupling constants (e.g., 3JHH) between C1-OH and C2-NHBn protons. For (1R,2S), expect distinct splitting patterns due to trans-diaxial geometry .

- Chiral HPLC : Compare retention times with racemic standards. A Chiralpak AD-H column with hexane:isopropanol (80:20) resolves enantiomers effectively .

Advanced: What strategies mitigate low solubility of this compound in aqueous assays?

Answer:

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin encapsulation (e.g., β-cyclodextrin at 5 mM) to enhance solubility without disrupting biological activity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfate esters) via temporary protection of the hydroxyl/amine moieties .

- Micellar Catalysis : Employ nonionic surfactants (e.g., Tween-80) in enzymatic assays to maintain compound stability .

Advanced: How does the benzylamino group influence catalytic activity in asymmetric synthesis?

Answer:

The benzylamino group acts as a Brønsted base in organocatalysis, facilitating enantioselective reactions:

- Mechanism : Deprotonates substrates (e.g., ketones) to form enolates, enabling asymmetric aldol reactions. Steric bulk from the benzyl group directs facial selectivity .

- Case Study : In aldol condensations, (1R,2S)-configured catalysts achieve up to 90% e.e. for β-hydroxy ketones under solvent-free conditions .

Q. Optimization Tips :

- Screen solvents (e.g., THF vs. toluene) to balance reactivity and enantioselectivity.

- Modify the benzyl group (e.g., electron-withdrawing substituents) to tune basicity .

Advanced: How can computational modeling predict the neuroprotective activity of this compound?

Answer:

- Docking Studies : Model interactions with NMDA receptors (PDB: 2A5S). The hydroxyl and benzylamino groups form hydrogen bonds with GluN1 subunits, suggesting antagonist potential .

- MD Simulations : Assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) validate affinity (ΔG < −8 kcal/mol) .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with in vitro neuroprotection IC50 values .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

- Purity Verification : Reanalyze batches via LC-MS to confirm >98% chemical/optical purity. Contaminants (e.g., racemic byproducts) may skew bioactivity .

- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48 h incubation) to control for cell line variability .

- Meta-Analysis : Use hierarchical clustering of published IC50 values to identify outliers linked to methodological differences (e.g., endpoint vs. real-time assays) .

Advanced: What analytical techniques quantify this compound in complex matrices?

Answer:

- LC-MS/MS : Employ a C18 column (2.6 μm, 100 Å) with ESI+ ionization. MRM transitions: m/z 234.2 → 91.1 (quantifier) and 234.2 → 119.1 (qualifier) .

- CE-UV : Capillary electrophoresis (pH 9.2 borate buffer) separates enantiomers with LOD < 0.1 μg/mL .

- NMR qNMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification in D2O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.